2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid
Overview
Description
2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid is a chemical compound with the molecular formula C10H12ClNO4S It is characterized by the presence of a chloro group, a morpholine ring, and a sulfonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid typically involves the following steps:
Sulfonation: The addition of a sulfonyl group to the aromatic ring.
Morpholine Substitution: The attachment of a morpholine ring to the sulfonyl group.
These reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include:
Batch Reactors: Suitable for small to medium-scale production.
Continuous Flow Reactors: Ideal for large-scale production due to their efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to higher oxidation states.
Reduction: Reduction of the chloro or sulfonyl groups.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
- 2-Chloro-5-(morpholine-4-sulfonyl)-aniline
Uniqueness
2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Biological Activity
2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid (CAS No. 109029-96-1) is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings concerning this compound.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClN OS
- Molecular Weight : 303.74 g/mol
- IUPAC Name : 2-chloro-5-(morpholine-4-sulfonyl)benzoic acid
This compound features a chloro group and a morpholine sulfonyl moiety, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
The mechanism through which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The presence of the sulfonyl group may enhance its ability to interact with specific enzymes involved in these processes.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The findings indicated that this compound had superior activity compared to other derivatives tested, particularly against resistant strains of bacteria . -
Cytotoxicity Assessment :
Another significant aspect of research involved assessing the cytotoxicity of this compound on human cell lines. The compound showed selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity on normal cells, indicating potential as an anticancer agent . -
Molecular Docking Studies :
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including enzymes involved in cancer progression. These studies suggest a strong interaction with targets such as DPP-IV, which is crucial for glucose metabolism and could have implications for diabetes management .
Properties
IUPAC Name |
2-chloro-5-morpholin-4-ylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWHUHLKBKFDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245796 | |
Record name | 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109029-96-1 | |
Record name | 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109029-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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